Tianeptine Metabolite MC5 Sodium Salt

Descripción general

Descripción

Tianeptine Metabolite MC5 Sodium Salt is a major active metabolite of the antidepressant tianeptine. Tianeptine is an atypical antidepressant known for its unique mechanism of action, which differs from traditional tricyclic antidepressants. This compound has been found to possess pharmacological activity similar to that of the parent drug, tianeptine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Tianeptine Metabolite MC5 Sodium Salt involves the metabolic conversion of tianeptine in the body. The synthetic route typically involves the administration of tianeptine, followed by its metabolic transformation into Tianeptine Metabolite MC5. This process can be studied using liquid chromatography tandem mass spectrometry (LC-MS/MS) to quantify the metabolite in biological samples .

Industrial Production Methods

the production of tianeptine itself involves complex chemical synthesis, and the metabolite is typically obtained through metabolic studies in laboratory settings .

Análisis De Reacciones Químicas

Types of Reactions

Tianeptine Metabolite MC5 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The metabolite can undergo oxidation reactions, leading to the formation of oxidized products.

Reduction: Reduction reactions can also occur, resulting in reduced forms of the metabolite.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired outcome and the nature of the reaction .

Major Products Formed

The major products formed from the reactions of this compound include oxidized and reduced forms of the metabolite, as well as substituted derivatives. These products can be analyzed using techniques such as mass spectrometry and chromatography .

Aplicaciones Científicas De Investigación

Pharmacokinetics of Tianeptine Metabolite MC5

The pharmacokinetic properties of MC5 have been extensively studied, revealing critical insights into its absorption, distribution, metabolism, and excretion (ADME).

- Administration Routes : Research indicates that MC5 can be administered via intravenous or intraperitoneal routes. A study conducted on rats demonstrated that the mean elimination half-lives for tianeptine and MC5 were 1.16 hours and 7.53 hours, respectively .

- Bioavailability : The bioavailability of tianeptine after intraperitoneal administration was found to be approximately 69% . This suggests that the metabolite may also exhibit significant bioavailability, which is crucial for its potential therapeutic applications.

- Metabolic Pathways : MC5 is eliminated through bile as glucuronide and glutamine conjugates, indicating a complex metabolic pathway that may influence its pharmacological activity .

Behavioral Effects and Therapeutic Potential

MC5 has been shown to possess pharmacological activity similar to tianeptine, particularly in models related to depression and anxiety.

- Antidepressant Activity : In preclinical studies involving animal models, both tianeptine and its metabolite MC5 demonstrated beneficial effects in behavioral models associated with depression and anxiety . For instance, administration of MC5 at doses of 30 mg/kg resulted in observable behavioral changes in mice during testing.

- Mechanism of Action : The mechanism by which MC5 exerts its effects is still under investigation. However, it is believed that the metabolite may interact with various neurotransmitter systems, contributing to its antidepressant-like effects .

Research Applications

The diverse applications of this compound in scientific research are summarized below:

| Application Area | Description |

|---|---|

| Therapeutic Drug Monitoring | Used to assess drug levels in patients undergoing treatment with tianeptine. |

| Forensic Analysis | Employed in toxicology to detect the presence of tianeptine and its metabolites in biological samples. |

| Clinical Toxicology | Assists in understanding the toxicological profile of tianeptine and its metabolites. |

| Behavioral Studies | Investigated for its effects on mood disorders through various animal models. |

Case Studies and Findings

Several studies have documented the pharmacological effects and safety profile of tianeptine and its active metabolite:

- Pharmacokinetic Study in Rats : A detailed study evaluated the pharmacokinetics of both tianeptine and MC5 following different routes of administration. The findings highlighted significant differences in their elimination half-lives and metabolic ratios .

- Behavioral Assessment : In behavioral tests, mice administered with MC5 displayed alterations consistent with antidepressant activity, suggesting that this metabolite may contribute significantly to the overall efficacy of tianeptine .

- Analytical Method Development : Researchers have developed a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of tianeptine and MC5 in biological samples, facilitating further research into their pharmacodynamics .

Mecanismo De Acción

The mechanism of action of Tianeptine Metabolite MC5 Sodium Salt involves its interaction with molecular targets and pathways similar to those of tianeptine. The metabolite exerts its effects by modulating the activity of neurotransmitters, particularly serotonin and dopamine. It binds to specific receptors and influences the transcription of genes involved in mood regulation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Tianeptine Metabolite MC5 Sodium Salt include:

Tianeptine: The parent compound, known for its antidepressant effects.

Amineptine: Another tricyclic antidepressant with similar pharmacological properties.

Selective Serotonin Reuptake Inhibitors (SSRIs): A class of antidepressants that also modulate serotonin levels.

Uniqueness

This compound is unique due to its specific metabolic origin from tianeptine and its distinct pharmacological activity. Unlike traditional antidepressants, it has a unique mechanism of action that involves the modulation of multiple neurotransmitter systems .

Actividad Biológica

Tianeptine, an atypical antidepressant, is primarily known for its unique mechanism of action, which differs from traditional antidepressants. Its major active metabolite, MC5 (sodium salt), has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of Tianeptine Metabolite MC5 Sodium Salt, examining its pharmacokinetics, mechanisms of action, and implications for clinical use.

Pharmacokinetics

The pharmacokinetic profile of MC5 is crucial for understanding its biological activity. Studies have shown that after administration, MC5 exhibits distinct pharmacokinetic parameters compared to its parent compound, Tianeptine.

Key Pharmacokinetic Findings

- Half-Life : The elimination half-life of MC5 is significantly longer than that of Tianeptine. For instance, in rat studies, the mean half-life of MC5 was reported to be approximately 7.53 hours, while Tianeptine had a half-life of about 1.16 hours .

- Volume of Distribution : The average volume of distribution for Tianeptine was found to be 2.03 L/kg, indicating extensive distribution in tissues .

- Bioavailability : Following intraperitoneal administration in rats, the bioavailability of Tianeptine was calculated at 69%, suggesting efficient absorption and systemic availability .

Table 1: Pharmacokinetic Parameters

| Parameter | Tianeptine | MC5 Metabolite |

|---|---|---|

| Half-Life | 1.16 hours | 7.53 hours |

| Volume of Distribution | 2.03 L/kg | N/A |

| Bioavailability | 69% (i.p.) | N/A |

MC5 exhibits pharmacological activities that are comparable to those of Tianeptine. It is known to act as a weak mu-opioid receptor (MOR) agonist, which may contribute to its antidepressant effects and potential for abuse . This interaction with the opioid system is particularly significant given the rising concerns regarding opioid misuse.

Neurochemical Effects

- Serotonin Uptake : Similar to Tianeptine, MC5 has been reported to increase serotonin uptake, which plays a vital role in mood regulation .

- G Protein Activation : In vitro studies using bioluminescence resonance energy transfer (BRET) assays have demonstrated that MC5 selectively induces G protein activation in HEK293T cells, indicating its potential role in modulating intracellular signaling pathways .

Clinical Implications and Case Studies

The clinical relevance of MC5 is underscored by various case studies and research findings that highlight its therapeutic potential and safety profile.

Case Study Insights

- Renal Implications : A study involving patients with chronic renal failure indicated that while the disposition of Tianeptine was not significantly affected by renal function, the terminal half-life of MC5 was prolonged (14.2 hours vs. 4.9 hours in controls) due to impaired clearance . This suggests a need for dosage adjustments in populations with renal impairment.

- Behavioral Studies : Animal models have shown that the behavioral effects associated with MC5 are similar to those observed with Tianeptine, particularly in forced swim tests where it demonstrated antidepressant-like effects dependent on MOR activation .

Table 2: Clinical Findings

| Study Focus | Findings |

|---|---|

| Renal Clearance | Increased half-life in renal failure patients |

| Behavioral Effects | Antidepressant-like effects in animal models |

Propiedades

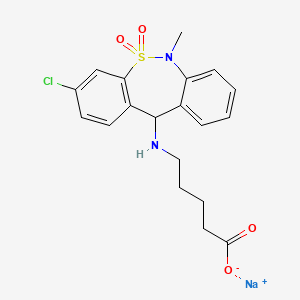

IUPAC Name |

sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYSEZGRQUELJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676158 | |

| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115220-11-6 | |

| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.